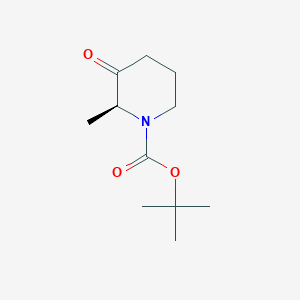

Tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position, a methyl substituent at the 2-position, and a ketone moiety at the 3-position of the piperidine ring. Its (S)-enantiomeric form is critical in asymmetric synthesis, particularly in the development of pharmaceuticals targeting neurological receptors, such as neurokinin-3 (NK-3) antagonists . The compound serves as a key intermediate in multi-step syntheses due to its reactive oxo group and stereochemical specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate typically involves the protection of amino acids and subsequent cyclization reactions. One common method involves the use of tert-butyl esters of Nα-protected amino acids, which are prepared from tert-butanol and protected amino acids using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates . The use of flow microreactor systems enhances the sustainability and versatility of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate is primarily utilized as an intermediate for synthesizing optically active piperidine derivatives. These derivatives are crucial pharmacophores in drug development due to their diverse biological activities.

Synthesis of Bioactive Compounds

Piperidine derivatives synthesized from this compound have been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For instance, the compound has been used in the synthesis of substituted benzamido phenylcarbamates, which demonstrated promising anti-inflammatory activity in vivo compared to standard drugs like indomethacin .

Optically Active Intermediates

The compound is involved in producing optically active intermediates that are essential for synthesizing chiral drugs. A patent describes methods for industrially producing high-purity optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which can be further utilized to create various pharmaceuticals .

Synthesis Methodologies

The synthesis of this compound typically involves several steps that include cyclization reactions and resolution processes.

Cyclization Reactions

Recent studies have reported the use of acid-mediated cyclization methods to synthesize trans-6-alkyl-2-methyl-4-oxopiperidines from amine-substituted enones. This method allows for stereoselective synthesis, yielding compounds with desired configurations .

Use of Protecting Groups

The tert-butyl group serves as an effective protecting group for carboxylic acids during synthetic procedures. It provides stability against nucleophiles and can be easily removed under acidic conditions, facilitating the synthesis of complex molecules .

Case Studies

Several case studies illustrate the practical applications of this compound in drug discovery and development.

Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various tert-butyl-substituted compounds synthesized from this intermediate. The results indicated significant inhibition of inflammation in animal models, highlighting its potential therapeutic applications .

NK3 Receptor Antagonists

Research involving scaffold hopping of fused piperidine-type NK3 receptor antagonists demonstrated the utility of this compound as a building block for developing new antagonists with enhanced efficacy .

Data Table: Summary of Applications

| Application Area | Description | Example Compound/Activity |

|---|---|---|

| Pharmaceutical Intermediates | Used to synthesize optically active piperidine derivatives | Anti-inflammatory agents |

| Synthesis Methodologies | Involves cyclization reactions and protecting group strategies | Acid-mediated cyclization |

| Case Studies | Demonstrated effectiveness in anti-inflammatory activity and receptor antagonism | NK3 receptor antagonists |

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways . The presence of the tert-butyl group influences the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural similarities and differences between the target compound and analogous tert-butyl carbamates:

Key Observations:

- Ring Size and Flexibility : The piperidine ring in the target compound provides greater conformational flexibility compared to cyclopentane or cyclohexane derivatives, influencing binding affinity in receptor-targeted molecules .

- Electrophilic Reactivity : The 3-oxo group in all listed compounds enhances reactivity toward nucleophilic additions, such as reductive amination or Grignard reactions, critical for introducing substituents in drug candidates .

- Stereochemical Impact : The (S)-configuration in the target compound is essential for enantioselective interactions in biological systems, whereas racemic analogs may exhibit reduced efficacy or off-target effects .

Physicochemical Properties

Key Observations:

- Melting Points : Derivatives with aromatic substituents (e.g., triazole in compound 1a) exhibit higher melting points due to crystalline packing .

- Solubility : The oxadiazole-containing analog demonstrates improved aqueous solubility compared to purely aliphatic derivatives, making it more suitable for in vivo studies .

Biological Activity

Tert-butyl (S)-2-methyl-3-oxopiperidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol. Its structure features a piperidine ring substituted with a tert-butyl group, a methyl group, and a carbonyl (ketone) functional group. This configuration is significant for its reactivity and interaction with biological targets.

This compound acts primarily through its interaction with various enzymes and receptors. The carbonyl group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance that influences selectivity in synthetic applications. The compound has been shown to inhibit or activate specific enzymes, impacting metabolic pathways and cellular signaling processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For example, compounds structurally related to this compound demonstrated significant antiproliferative effects against cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3a | L1210 | 0.75 |

| 3b | CEM | 0.70 |

| 3a | HeLa | 1.00 |

These compounds were found to induce apoptosis in a dose-dependent manner without affecting normal human peripheral blood mononuclear cells, indicating selective toxicity towards cancer cells .

Enzyme Inhibition

In biochemical assays, this compound has been utilized to study enzyme mechanisms. It serves as a substrate or inhibitor for various enzymes involved in metabolic processes, providing insights into enzyme specificity and behavior .

Synthesis and Applications

The synthesis of this compound involves several methods, including:

- Alkylation : Using alkyl halides to introduce alkyl groups.

- Acylation : Introducing acyl groups to form amides or esters.

- Reduction : Converting ketones to alcohols using reducing agents like sodium borohydride.

These synthetic routes allow researchers to create libraries of derivatives for biological screening and drug development .

Case Studies

Several case studies have documented the biological evaluations of piperidine derivatives:

- Antitumor Agents : A study demonstrated that specific piperidine derivatives could inhibit tubulin polymerization at micromolar concentrations, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- Selectivity Studies : Research indicated that derivatives of this compound selectively targeted cancer cells while sparing normal cells, suggesting potential for therapeutic applications with reduced side effects .

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

tert-butyl (2S)-2-methyl-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

InChI Key |

GZOHWMOHDHOZOR-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@H]1C(=O)CCCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CC1C(=O)CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.